Cas no 1249124-45-5 (2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine)

2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group and a 4-cyclopropylpiperazine moiety. This structure confers versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the cyclopropylpiperazine group enhances binding affinity in receptor-targeted compounds, while the chloro substituent offers reactivity for further functionalization. Its well-defined chemical properties make it valuable for medicinal chemistry research, including the development of kinase inhibitors and CNS-active agents. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine structure
1249124-45-5 structure
Product Name:2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
CAS No:1249124-45-5
MF:C11H15ClN4
MW:238.716600656509
CID:5558676
Update Time:2025-10-31

2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
    • Inchi: 1S/C11H15ClN4/c12-10-11(14-4-3-13-10)16-7-5-15(6-8-16)9-1-2-9/h3-4,9H,1-2,5-8H2
    • InChI Key: QOPNNANJOGAPQU-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CN=C1N1CCN(C2CC2)CC1

2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C197026-100mg
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5
100mg
$ 160.00 2022-04-01
TRC
C197026-500mg
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5
500mg
$ 635.00 2022-04-01
TRC
C197026-1g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5
1g
$ 975.00 2022-04-01
Life Chemicals
F1908-1123-0.25g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
0.25g
$616.0 2023-09-07
Life Chemicals
F1908-1123-0.5g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
0.5g
$649.0 2023-09-07
Life Chemicals
F1908-1123-1g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
1g
$684.0 2023-09-07
Life Chemicals
F1908-1123-2.5g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
2.5g
$1368.0 2023-09-07
Life Chemicals
F1908-1123-5g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
5g
$2052.0 2023-09-07
Life Chemicals
F1908-1123-10g
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
1249124-45-5 95%+
10g
$2873.0 2023-09-07

Additional information on 2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine

Professional Introduction to 2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine (CAS No. 1249124-45-5)

2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine, with the chemical identifier CAS No. 1249124-45-5, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a pyrazine core substituted with a chloro group at the 2-position and a 4-cyclopropylpiperazine moiety at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular systems.

The< strong>pyrazine ring is a six-membered aromatic system containing two nitrogen atoms, which is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of a< strong>chloro substituent at the 2-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for constructing more complex molecules through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The< strong>4-cyclopropylpiperazine moiety is another key feature of this compound, contributing to its pharmacological potential. Piperazine derivatives are well-documented for their role as pharmacophores in drugs targeting central nervous system (CNS) disorders, such as antipsychotics and antidepressants. The cyclopropyl group introduces steric hindrance, which can modulate binding affinity and selectivity. Recent studies have highlighted the importance of cyclopropyl-containing piperazine derivatives in developing novel therapeutics due to their improved metabolic stability and reduced side effects.

In recent years, there has been growing interest in leveraging computational chemistry and machine learning techniques to accelerate the discovery of new drug candidates. The< strong>2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine scaffold has been explored using these methods to identify potential hits for various diseases. For instance, virtual screening campaigns have identified derivatives of this compound that exhibit promising activity against enzymes involved in cancer metabolism. These findings underscore the compound's versatility and its potential as a building block for future drug development.

The synthesis of< strong>2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of pyrazine derivatives followed by nucleophilic substitution with protected piperazine intermediates. Advances in catalytic methods have enabled more efficient and sustainable synthesis, reducing the environmental impact of pharmaceutical production.

The pharmacological profile of< strong>2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine has been investigated in several preclinical studies. These studies suggest that the compound may have utility as an antagonist or partial agonist for various neurotransmitter receptors. Notably, its interaction with serotonin receptors has been examined, revealing potential benefits in treating mood disorders without causing excessive sedation or weight gain—a common issue with traditional serotonergic drugs.

The< strong>CAS No. 1249124-45-5 registry ensures that researchers can reliably source this compound for their experiments while maintaining compliance with regulatory standards. As part of good laboratory practices (GLP), suppliers provide detailed specifications, including purity levels and analytical data, to ensure consistency across different batches. This reliability is crucial for reproducibility in scientific research and for advancing towards clinical trials.

In conclusion, 2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine represents a promising scaffold in pharmaceutical research due to its structural features and biological activity. Its synthesis presents challenges that are being addressed through innovative chemical methodologies, while its pharmacological potential continues to be explored using cutting-edge computational tools. As our understanding of disease mechanisms evolves, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.